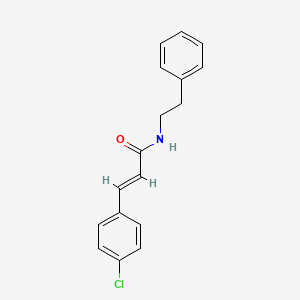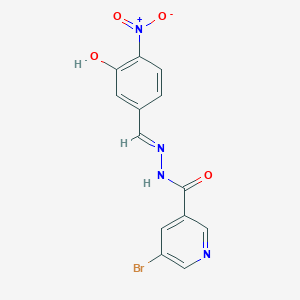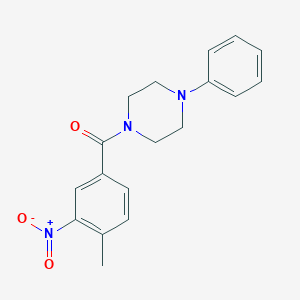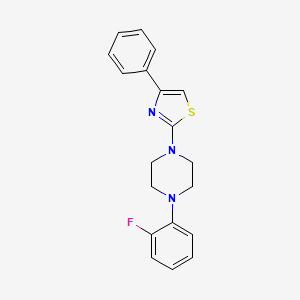![molecular formula C22H22N4O B5603102 (1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603102.png)
(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonanone derivatives, including those with quinoxalinyl groups, involves multi-step chemical reactions, often starting from simpler bicyclic or heterocyclic compounds. Studies have demonstrated various methods for synthesizing these compounds, including cyclization reactions and the use of different functional groups to achieve the desired structural complexity (Mahmoodi et al., 2011), (Jensen et al., 2002).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonanone derivatives is characterized by a combination of benzyl and quinoxalinyl groups attached to a bicyclic core. These structures exhibit significant conformational preferences due to the arrangement of their cyclic systems and the steric interactions between substituents. X-ray diffraction and NMR spectroscopy are commonly used to elucidate their three-dimensional structures and understand the electronic effects imparted by the quinoxalinyl group (Weber et al., 2001).
Chemical Reactions and Properties
The chemical reactivity of “(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one” can be influenced by its diazabicyclo core and the electron-donating or withdrawing properties of its substituents. These compounds participate in a variety of chemical reactions, including photochromic transformations, redox reactions, and condensation processes, which can alter their chemical structure and properties (Karapetyan et al., 2008), (Vatsadze et al., 2006).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystallinity, are crucial for understanding their behavior in different environments. These properties are determined by the molecular structure, which affects how these compounds interact with solvents and other materials. The stereochemistry and substituents' nature significantly influence their physical state and solubility profiles (Terada et al., 1986).
Chemical Properties Analysis
The chemical properties of diazabicyclo[3.2.2]nonanone derivatives are defined by their reactivity towards various chemical reagents, stability under different conditions, and the potential to undergo specific transformations. These properties are essential for predicting how these compounds might react during synthesis or under experimental conditions. Their reactivity with nucleophiles, electrophiles, and their behavior in redox reactions are particularly noteworthy (Holl et al., 2009).
科学的研究の応用
Quinoxaline Derivatives and Biological Activities
Quinoxaline derivatives, such as "(1S*,5R*)-6-benzyl-3-(2-quinoxalinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one," have been recognized for their wide range of biological activities. These compounds exhibit antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. The synthesis of quinoxaline analogues involves the condensation of substituted o-phenylenediamines with dicarbonyl compounds in the presence of various catalysts. Commercially available drugs containing quinoxaline moieties include echinomycin, triostins, dioxidine, mequindox, carbadox, desoxycarbadox, and panadipion, highlighting the pharmaceutical significance of quinoxaline derivatives (Sharma et al., 2021).
Synthetic Approaches and Chemical Reactivity
The synthesis and reactivity of quinoxaline derivatives are key areas of research, with numerous methods developed for their preparation. The use of sodium dodecylsulfate in water-mediated organic reactions has been explored for the synthesis of quinoxalines, demonstrating the potential of surfactants as catalysts in improving solubility and reaction efficiency. This research underscores the versatility of quinoxalines in pharmaceuticals, bioactive natural products, and materials science, including their use in dyes and electrical/photochemical materials (Emmadi & Atmakur, 2013).
Chiral Derivatives and Pharmacological Potential
Research on chiral 3,7-diazabicyclo[3.3.1]nonane derivatives, which are potential precursors to pharmacologically active compounds, has highlighted the importance of stereochemistry in medicinal chemistry. These studies have provided insights into the synthesis of new compounds with potential pharmacological applications, illustrating the ongoing efforts to develop novel therapeutic agents based on quinoxaline and related structures (Danieli et al., 1999).
Antibacterial and Antifungal Properties
The synthesis and biological evaluation of quinoxaline derivatives have led to the identification of compounds with significant antibacterial and antifungal properties. Research has focused on developing novel synthetic methods and studying the antimicrobial efficacy of these compounds, contributing to the search for new treatments for infectious diseases (Al-Hiari et al., 2008).
Neuroprotective and Anticancer Activities
Quinoxaline derivatives have also been investigated for their neuroprotective properties and potential anticancer activities. Studies have explored the mechanisms of action and therapeutic potential of these compounds in various models of disease, highlighting the diverse pharmacological applications of quinoxaline derivatives and their role in developing new therapeutic strategies (Sheardown et al., 1990).
特性
IUPAC Name |
(1S,5R)-6-benzyl-3-quinoxalin-2-yl-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c27-22-17-10-11-18(26(22)13-16-6-2-1-3-7-16)15-25(14-17)21-12-23-19-8-4-5-9-20(19)24-21/h1-9,12,17-18H,10-11,13-15H2/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDISBRFDFZRSB-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C(=O)N2CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1C(=O)N2CC3=CC=CC=C3)C4=NC5=CC=CC=C5N=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5603034.png)

![4-{4-[1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-imidazol-2-yl]-1H-1,2,3-triazol-1-yl}piperidine hydrochloride](/img/structure/B5603057.png)
![2-{[(2,3-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5603064.png)

![1-cyclopropyl-5-oxo-N-[1-(2-pyrazinyl)-4-piperidinyl]-3-pyrrolidinecarboxamide](/img/structure/B5603076.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)
![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)
![4-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6-piperidin-1-ylpyrimidine](/img/structure/B5603104.png)

![11-(2-isopropoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5603115.png)